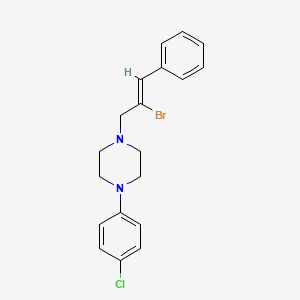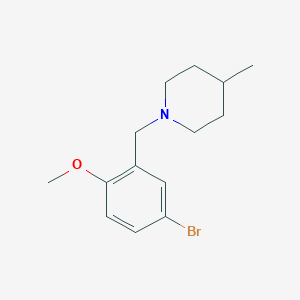
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine
Descripción general
Descripción
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine, also known as BPP, is a chemical compound that has been studied for its potential pharmaceutical applications. BPP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine acts as a partial agonist of the serotonin 5-HT1A receptor. It binds to the receptor and activates it, but to a lesser extent than the endogenous ligand serotonin. The activation of the receptor leads to the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. The exact mechanism of action of 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine is still being investigated.
Biochemical and Physiological Effects:
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed by various analytical techniques. 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has also been shown to exhibit high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the receptor's function. However, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine also has some limitations. Its partial agonist activity may make it less effective than full agonists for certain applications. In addition, its binding affinity for other receptors may complicate its interpretation in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine. One area of interest is the development of 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the use of 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine as a radioligand for imaging the serotonin 5-HT1A receptor in humans is an area of ongoing research. Overall, the study of 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has the potential to provide insights into the function of the serotonin 5-HT1A receptor and its role in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has been studied for its potential therapeutic applications. It has been shown to exhibit a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine has been studied for its potential use as a radioligand for imaging the serotonin 5-HT1A receptor in the brain.
Propiedades
IUPAC Name |
1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(4-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2/c20-17(14-16-4-2-1-3-5-16)15-22-10-12-23(13-11-22)19-8-6-18(21)7-9-19/h1-9,14H,10-13,15H2/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXKPCTZWYCRMI-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=CC2=CC=CC=C2)Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-phenyl-2-propen-1-yl)-4-(4-chlorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-trimethyl-6-(3-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850908.png)
![ethyl N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N-methylglycinate](/img/structure/B3850920.png)


![6,8-dichloro-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3850940.png)
![1-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B3850944.png)
amino]methyl}-4,6-diiodophenol](/img/structure/B3850950.png)
![1-[2-(allyloxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3850951.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-pyrenylmethyl)-1,3-propanediamine](/img/structure/B3850953.png)
![[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850965.png)
![1-acetyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3850974.png)
![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)